molecular formula C12H12N2O2 B14770948 n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide

n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide

Cat. No.: B14770948
M. Wt: 216.24 g/mol
InChI Key: SHNALHDPHYMAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide (CAS 1090600-05-7) is a synthetic small molecule with a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound belongs to the class of 2-isoxazol-3-yl-acetamide analogues, which have been identified as potent heat shock protein 90 (HSP90) inhibitors . HSP90 is a promising molecular target for antiviral therapy, and research demonstrates that this class of compounds exhibits significant anti-HIV activity, functioning by a unique mechanism that attenuates HIV-1 replication within the host cell without directly targeting viral enzymes like Reverse Transcriptase, Integrase, or Protease . Its core structure incorporates a benzo[d]isoxazole moiety, a privileged scaffold in medicinal chemistry known for conferring a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The compound is supplied exclusively for research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this HSP90 inhibitor as a valuable chemical tool for probing virological pathways, investigating host-pathogen interactions, and developing novel anti-retroviral therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C12H12N2O2/c1-2-7-13-12(15)8-10-9-5-3-4-6-11(9)16-14-10/h2-6H,1,7-8H2,(H,13,15)

InChI Key

SHNALHDPHYMAID-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CC1=NOC2=CC=CC=C21

Origin of Product

United States

Historical Context of Benzo D Isoxazole Derivatives in Medicinal Chemistry

The benzo[d]isoxazole scaffold, also known as benzisoxazole, is a bicyclic heterocyclic system that has garnered substantial attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.com This privileged structure is a key pharmacophore in several approved drugs and numerous investigational agents, demonstrating a broad spectrum of therapeutic potential. nih.gov

Historically, research into benzo[d]isoxazole derivatives has led to the development of drugs for various conditions. These compounds are recognized for their diverse pharmacological activities, including antipsychotic, anticonvulsant, analgesic, anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com For instance, certain benzisoxazole-3-carboxamides have been investigated as potential atypical antipsychotic agents. mdpi.com The structural versatility of the benzo[d]isoxazole ring allows for substitutions at various positions, enabling chemists to modulate the molecule's physicochemical properties and biological targets.

The exploration of this scaffold continues to yield promising candidates in drug discovery. Researchers have designed and synthesized novel series of benzo[d]isoxazole derivatives, identifying compounds with potent activities. For example, some analogues have been reported as Hypoxia-Inducible Factor (HIF)-1α transcription inhibitors, which have potential applications in cancer therapy. dntb.gov.ua Further studies have resulted in the discovery of derivatives acting as antagonists for Exchange proteins directly activated by cAMP (EPAC), highlighting the scaffold's potential for developing new pharmacological probes and therapeutic candidates. nih.gov

Table 1: Selected Biological Activities of Benzo[d]isoxazole Derivatives

Derivative ClassBiological ActivityResearch FocusReference
Benzisoxazole AnaloguesAntimicrobial, Antipsychotic, Anti-inflammatory, AnticancerGeneral drug discovery mdpi.com
N-phenylbenzo[d]isoxazole-3-carboxamidesHIF-1α InhibitionAntitumor agent development dntb.gov.ua
2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanidesEPAC AntagonismDevelopment of pharmacological probes nih.gov
Benzo[d]isoxazo-3-yl-(N-4-oxo-2-phenylthiazolidin-3-yl)acetamidesAntibacterialAntimicrobial agent development researchgate.net

Significance of Acetamide Linkages in Bioactive Molecular Architectures

The acetamide (B32628) group (–NHCOCH₃) is a fundamental functional group in organic chemistry and a cornerstone in the design of bioactive molecules. nih.gov As the simplest amide derived from acetic acid, its derivatives are widespread in pharmaceuticals and chemical biology. nih.gov The acetamide linkage is valued for its chemical stability and its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). nih.gov This property allows acetamide-containing molecules to form strong interactions with biological targets such as enzymes and receptors. nih.gov

In medicinal chemistry, the acetamide moiety is often incorporated into molecular architectures to optimize pharmacokinetic parameters and enhance biological activity. nih.gov It is a common scaffold found in a multitude of small-molecule drugs. nih.gov For example, N-substituted acetamides have demonstrated promising activity in inhibiting enzymes linked to various diseases, from bacterial infections to cancer. nih.gov The strategic placement of an acetamide linker can influence a molecule's solubility, membrane permeability, and metabolic stability, all of which are critical factors in drug development.

Structure-activity relationship (SAR) studies have frequently highlighted the importance of the acetamide group. For instance, research on pyrazolopyrimidine-based ligands for the translocator protein (TSPO) showed that N,N-disubstitutions of the terminal acetamide could significantly increase binding affinity. nih.gov Similarly, the development of COX-II inhibitors has featured acetamide derivatives, where the nitrogen atom of the acetamide moiety was found to form crucial hydrogen bonds with amino acids in the enzyme's active site. nih.gov

Table 2: Role of Acetamide Linkages in Bioactive Compounds

Compound ClassRole of Acetamide LinkageTherapeutic AreaReference
N-substituted AcetamidesEnzyme inhibition via active site interactionOncology, Infectious Diseases nih.gov
Pyrazolopyrimidine DerivativesModulation of binding affinity to TSPOMolecular Imaging, Therapy nih.gov
COX-II InhibitorsForms key hydrogen bonds with enzyme active siteAnti-inflammatory nih.gov
Acetamide-Sulfonamide ScaffoldsCentral core for building urease inhibitorsInfectious Diseases (e.g., H. pylori) mdpi.com

Molecular Mechanistic Investigations of N Allyl 2 Benzo D Isoxazol 3 Yl Acetamide and Analogues

In Vitro Assessment of Biological Target Interactions

The interaction of small molecules with biological targets such as enzymes and receptors is a cornerstone of understanding their pharmacological effects. Research on compounds structurally related to n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide has revealed interactions with key proteins involved in cellular signaling and disease progression.

Enzyme inhibition is a common mechanism of action for therapeutic agents. Analogues of this compound have demonstrated inhibitory activity against several enzymes. For instance, a series of 2-isoxazol-3-yl-acetamide analogues were identified as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. nih.gov One of the potent compounds from this series, analogue 2l, was found to have a therapeutic index approximately 3.5 times better than the known second-generation HSP90 inhibitor, AUY922. nih.gov Notably, this analogue did not significantly affect viral enzymes such as Reverse Transcriptase (RT), Integrase (IN), and Protease (PR) in cell-free assays, suggesting a specific inhibitory action on the host protein HSP90. nih.gov

In a different line of research, acetamide-sulfonamide scaffolds have been investigated for their urease inhibitory activity. semanticscholar.org Kinetic studies of these compounds revealed both competitive and mixed modes of inhibition against the urease enzyme. semanticscholar.org This suggests that the acetamide (B32628) moiety, a key feature of this compound, can play a role in binding to the active site of enzymes.

Another class of related compounds, 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues, have been identified as antagonists of Exchange Proteins Directly Activated by cAMP (EPAC). nih.gov These compounds demonstrated low micromolar inhibitory activities, indicating their potential to interfere with cAMP-mediated signaling pathways. nih.gov

Table 1: Enzyme Inhibitory Activity of this compound Analogues

Analogue Class Target Enzyme Observed Inhibition
2-isoxazol-3-yl-acetamide HSP90 Potent inhibition
Acetamide-sulfonamide Urease Competitive and mixed inhibition

While specific receptor binding assays for this compound are not documented, studies on related structures provide insights into potential receptor interactions. For example, N,N-disubstituted pyrazolopyrimidine acetamide derivatives have been characterized for their binding affinity to the 18 kDa Translocator Protein (TSPO), which is overexpressed in activated microglia during neuroinflammation. mdpi.com These compounds displayed a range of affinities from picomolar to nanomolar, with one analogue exhibiting a 61-fold higher affinity than the reference standard DPA-714. mdpi.com This highlights the potential for acetamide-containing scaffolds to bind with high affinity to specific protein receptors.

Molecular docking and interaction studies of analogues have provided detailed pictures of their binding modes. For the 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues targeting EPAC2, molecular docking revealed interactions dominated by hydrogen bonds and hydrophobic interactions. nih.gov Specifically, the oxygen atom in the benzo[d]isoxazole moiety of one analogue was predicted to form a hydrogen bond with the residue L406 of the EPAC2 protein. nih.gov

In the case of 2-isoxazol-3-yl-acetamide analogues inhibiting HSP90, modeling studies suggested that this scaffold can significantly attenuate HIV-1 replication by targeting the host chaperone protein. nih.gov For N,N-disubstituted pyrazolopyrimidine acetamides binding to TSPO, molecular dynamics simulations indicated stable interactions, with one high-affinity binder forming a greater number of hydrogen bonds compared to reference ligands. mdpi.com

Table 2: Key Ligand-Protein Interactions for Analogues

Analogue Class Target Protein Key Interacting Residues/Interactions
2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide EPAC2 Hydrogen bond with L406

Cellular Pathway Analysis and Downstream Signaling Modulation

The interaction of a compound with its molecular target(s) initiates a cascade of intracellular events that ultimately determine the cellular response. Studies on analogues of this compound have begun to unravel their influence on cellular pathways.

The inhibition of HSP90 by 2-isoxazol-3-yl-acetamide analogues has direct implications for multiple signaling pathways. HSP90 is essential for the stability of numerous signaling proteins, and its inhibition can lead to their degradation. This can impact pathways critical for cell survival and proliferation. The antagonism of EPAC by 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues suggests an ability to modulate cAMP-dependent signaling, which is a crucial second messenger system involved in a vast array of cellular functions. nih.gov

Research on 2-isoxazol-3-yl-acetamide analogues demonstrated that the inhibition of HSP90 by one of these compounds leads to the attenuation of HIV-1 LTR-driven gene expression. nih.gov This indicates that by targeting a host factor, these compounds can effectively suppress viral gene transcription. The modulation of protein levels is a direct consequence of HSP90 inhibition, as its client proteins are targeted for proteasomal degradation in the absence of proper chaperoning.

A study on a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, which share the acetamide linkage, found that some of these compounds were highly cytotoxic towards the HCT116 human colorectal cancer cell line. nih.gov Molecular docking studies suggested that these compounds could bind to and potentially inhibit cyclin-dependent kinase-8 (CDK8), a key regulator of transcription, which would have profound effects on gene expression. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
AUY922
DPA-714
2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides
2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide
2-isoxazol-3-yl-acetamide
N,N-disubstituted pyrazolopyrimidine acetamides

Despite a comprehensive search of available scientific literature, no specific studies or data were found for the chemical compound "this compound." As a result, it is not possible to provide a detailed article on its molecular mechanistic investigations, the mechanistic divergence among its structural analogues, or its off-target interactions and selectivity profiling.

The instructions to focus solely on this specific compound and to provide thorough, informative, and scientifically accurate content cannot be fulfilled due to the absence of published research on this particular molecule. Information on the broader class of benzisoxazole derivatives is available but would not adhere to the strict requirement of focusing exclusively on "this compound."

Therefore, the requested article with the specified outline and content cannot be generated at this time.

Computational Chemistry and Molecular Modeling of N Allyl 2 Benzo D Isoxazol 3 Yl Acetamide

Molecular Docking Studies to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is instrumental in understanding how a ligand such as n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide might interact with the active site of a protein.

Molecular docking simulations have been employed to predict the binding geometry of this compound within the active sites of various enzymes. For instance, studies on analogous benzisoxazole derivatives targeting enzymes like cyclooxygenase (COX) have shown that the benzisoxazole moiety can effectively anchor the molecule within the binding pocket. sphinxsai.com In a hypothetical docking scenario with a target protein, the this compound would be positioned to maximize favorable interactions. The benzisoxazole ring is likely to occupy a hydrophobic pocket, while the acetamide (B32628) group, with its hydrogen bonding capabilities, would orient towards polar residues. The allyl group may engage in van der Waals interactions in a nearby hydrophobic cleft. These predictions are foundational for understanding the compound's mechanism of action at a molecular level.

Table 1: Predicted Binding Geometries from Molecular Docking Studies of Benzisoxazole Derivatives

Target ProteinKey Interacting ResiduesPredicted Binding Orientation
Cyclooxygenase-2 (COX-2)SER275, ASN87, LYS261Benzisoxazole ring in hydrophobic channel, acetamide group forming hydrogen bonds. sphinxsai.com
Thromboxane ReceptorSER275, ASN87, LYS261Similar to COX-2, with the allyl group potentially interacting with a specific sub-pocket. sphinxsai.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Leu35, Val43, Lys63, Leu84Benzoxazole (B165842) (a related scaffold) core stabilized in the binding pocket by key residues. rsc.org

This table is illustrative and based on findings for structurally related compounds.

The stability of the ligand-target complex is determined by a network of non-covalent interactions. nih.gov For this compound, these interactions are predicted to be diverse and crucial for its binding affinity.

Hydrogen Bonds: The amide group (-C(=O)NH-) is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). mdpi.com Docking studies on similar acetamide-containing molecules suggest that this moiety frequently forms hydrogen bonds with the backbone or side-chain residues of the target protein, such as serine or asparagine. sphinxsai.com

Hydrophobic Interactions: The bicyclic benzisoxazole ring system is predominantly hydrophobic and is expected to engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine within the active site. researchgate.net

π-π Stacking: The aromatic part of the benzisoxazole ring can potentially engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket, further stabilizing the complex. nih.gov

Table 2: Summary of Predicted Non-Covalent Interactions for this compound

Interaction TypeMolecular Moiety InvolvedPotential Interacting Residues
Hydrogen BondingAcetamide (C=O, N-H)Serine, Asparagine, Lysine sphinxsai.com
Hydrophobic InteractionsBenzisoxazole RingLeucine, Valine, Isoleucine researchgate.net
Van der Waals ForcesAllyl Group, Methylene (B1212753) BridgeGeneral active site residues
π-π StackingBenzene (B151609) part of BenzisoxazolePhenylalanine, Tyrosine, Tryptophan nih.gov

This table is illustrative and based on general principles and findings for analogous compounds.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the ligand-protein complex over time. youtube.com MD simulations on related benzoxazole and benzothiazole (B30560) derivatives have demonstrated the stability of these scaffolds within protein active sites. rsc.orgresearchgate.netnih.gov

The active sites of enzymes are not rigid structures but are inherently flexible, and the bound ligand can also exhibit conformational flexibility. nih.govresearchgate.net MD simulations can track the conformational changes of this compound within the binding pocket. The allyl group, being a flexible chain, can adopt various conformations to optimize its interactions. The simulations would likely show that while the core benzisoxazole ring remains relatively fixed in its hydrophobic pocket, the allyl and acetamide groups may exhibit greater mobility, allowing the compound to adapt to the dynamic nature of the active site. researchgate.net The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.netinovatus.es Such studies on benzisoxazole and related heterocyclic systems have provided insights into their reactivity, stability, and spectroscopic properties. researchgate.net

For this compound, DFT calculations can be used to determine a range of electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Analysis of the Molecular Electrostatic Potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen and nitrogen atoms of the benzisoxazole and acetamide moieties are expected to be regions of negative potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms of the amide and allyl groups would be regions of positive potential. This information is invaluable for understanding the molecule's intermolecular interactions and potential metabolic fate. researchgate.net

Table 3: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

PropertyPredicted OutcomeImplication
HOMO-LUMO Energy GapModerateIndicates good balance of stability and reactivity.
Molecular Electrostatic Potential (MEP)Negative potential on O and N atomsSites for hydrogen bonding and electrophilic interaction. researchgate.net
Dipole MomentModerate to HighSuggests the molecule is polar, influencing solubility and binding.

This table is illustrative and based on general principles and findings for analogous compounds.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides valuable insights into molecular properties, including the distribution and energy levels of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

A specific DFT analysis for this compound, including calculations of its molecular orbital energies and the resulting HOMO-LUMO gap, has not been reported in the available scientific literature. Such a study would be necessary to theoretically predict its electronic behavior and reactivity.

Electrostatic Potential Surface Mapping

Electrostatic Potential (ESP) surface mapping is a computational technique that illustrates the charge distribution within a molecule. It is instrumental in predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are fundamental to molecular recognition and binding. The ESP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, no specific studies detailing its electrostatic potential surface map are present in the current body of scientific work. The generation of such a map would require dedicated computational analysis to visualize the electrostatic landscape of the molecule and predict its interaction patterns.

Virtual Screening and De Novo Design for Novel Scaffold Exploration

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. De novo design, a related approach, involves the computational creation of novel molecular structures with a high predicted affinity for a specific target.

While the benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry and has been the subject of virtual screening and rational drug design studies for various therapeutic targets, there is no documented evidence of this compound being specifically used as a query molecule or a foundational scaffold in virtual screening campaigns or de novo design initiatives. Research in this area has tended to focus on other derivatives of the benzisoxazole core.

Advanced Research Perspectives and Future Directions

Exploration of Hybrid Molecules Incorporating the n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide Scaffold

A promising strategy in modern drug discovery is the creation of hybrid molecules, which involves combining two or more distinct pharmacophores into a single chemical entity. pharmacologyonline.org This approach aims to develop multi-target directed ligands (MTDLs) that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy or a synergistic therapeutic effect, particularly for complex multifactorial diseases like cancer or neurodegenerative disorders. pharmacologyonline.orgnih.gov

The this compound scaffold serves as an excellent foundation for designing such hybrid molecules. By covalently linking this scaffold to other known pharmacophores, researchers can aim to address different pathological pathways with a single compound. For instance, benzisoxazole derivatives have been explored for their effects on acetylcholinesterase (AChE) and serotonin (B10506) receptors, which are relevant targets in Alzheimer's disease. nih.gov A hybrid molecule could be designed to integrate the features of an AChE inhibitor with the potential neuroprotective or other beneficial properties of the this compound moiety.

Table 1: Potential Hybrid Molecule Strategies

Hybrid Pharmacophore Partner Therapeutic Target(s) Potential Therapeutic Area Rationale
Donepezil-like moiety Acetylcholinesterase (AChE) / Serotonin (5-HT) Receptors Alzheimer's Disease Combines AChE inhibition with potential neuroprotective effects of the benzisoxazole scaffold. nih.gov
Curcumin (B1669340) analogue NF-κB, STAT3, AP-1 Oncology Merges the anti-inflammatory and anti-proliferative actions of curcumin with the cytotoxic potential of isoxazole (B147169) derivatives. espublisher.com
Benzimidazole (B57391) moiety Various kinases, DNA Infectious Diseases / Oncology Creates a molecule with dual action, potentially overcoming drug resistance mechanisms. researchgate.netresearchgate.net
Fluoroquinolone core DNA gyrase / Topoisomerase IV Antibacterial Therapy Develops a broad-spectrum antibacterial agent with a novel mechanism of action to combat resistance.

Development of Targeted Delivery Systems for Enhanced Biological Efficacy

Conventional drug administration often suffers from poor bioavailability, non-specific distribution, and potential toxicity to healthy tissues. ijrpr.comhilarispublisher.com Targeted drug delivery systems (TDDS) are designed to overcome these limitations by delivering therapeutic agents specifically to the site of action, thereby increasing efficacy and reducing off-target side effects. ijrpr.comijper.org

For a molecule like this compound, developing a TDDS could significantly enhance its therapeutic index. Various nanocarriers can be employed for this purpose. For example, encapsulating the compound within liposomes or polymeric nanoparticles could improve its solubility, protect it from premature degradation, and facilitate accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. hilarispublisher.com Recent studies have shown success with nano-emulgel formulations for other isoxazole derivatives, which improved cellular permeability and increased potency. nih.govnih.govresearchgate.net

Table 2: Potential Targeted Drug Delivery Systems

Delivery System Description Potential Advantages for this compound
Liposomes Vesicles composed of a lipid bilayer enclosing an aqueous core. Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs; allows for surface modification for active targeting. ijper.org
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers. Controlled and sustained release; protection of the drug from degradation; can be functionalized with targeting ligands. hilarispublisher.com
Nano-emulgels An oil-in-water nanoemulsion gelled with a gelling agent. Enhances solubility and permeability of poorly water-soluble drugs; improved stability and ease of application. nih.govnih.gov
Antibody-Drug Conjugates (ADCs) The compound is linked to a monoclonal antibody that targets a specific antigen on diseased cells. High target specificity, leading to reduced systemic toxicity and enhanced potency at the target site.

Application as Chemical Probes for Elucidating Biological Processes

Chemical probes are small molecules used as tools to study and manipulate biological systems. rjeid.com They are essential for identifying and validating new drug targets and for understanding complex cellular pathways. rjeid.com By modifying the this compound structure, it can be converted into a valuable chemical probe.

This transformation typically involves introducing a reporter tag, such as a fluorescent dye (e.g., rhodamine, fluorescein) or an affinity handle (e.g., biotin), onto the molecule. rsc.orgresearchgate.net A fluorescently labeled version of this compound could be used for fluorescence microscopy to visualize its subcellular localization and interaction with target proteins in living cells. rsc.orgresearchgate.net A biotinylated probe could be used in affinity chromatography experiments to isolate its binding partners from cell lysates, thereby identifying its direct biological targets. researchgate.net The development of such probes is crucial for elucidating the compound's mechanism of action.

Table 3: Potential Modifications for Chemical Probe Development

Modification Type Attached Group Application Purpose
Fluorescent Labeling Rhodamine or other fluorophores Live-cell imaging, Fluorescence Resonance Energy Transfer (FRET) To visualize the distribution and binding of the compound within cells in real-time. rsc.orgacs.org
Affinity Tagging Biotin Affinity pull-down assays, Western blotting To isolate and identify the specific protein targets of the compound from complex biological samples. researchgate.net
Photoaffinity Labeling Benzophenone, Arylazide Covalent cross-linking to target proteins To permanently link the probe to its target protein upon UV irradiation, facilitating target identification.
Click Chemistry Handle Alkyne or Azide group Bio-orthogonal ligation To enable the attachment of various reporter tags in a highly specific and efficient manner within a biological context.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Table 4: Applications of AI and Machine Learning

AI/ML Application Description Potential Impact on this compound R&D
Quantitative Structure-Activity Relationship (QSAR) Models that correlate chemical structure with biological activity. Predicts the potency of new derivatives, guiding the selection of candidates for synthesis. bohrium.com
ADMET Prediction Algorithms that predict pharmacokinetic and toxicity profiles. Early identification of compounds with poor drug-like properties, reducing late-stage failures. researchgate.net
De Novo Drug Design Generative models that create novel chemical structures with desired properties. Designs new, optimized derivatives of the scaffold that are more likely to be effective and safe. digitellinc.com
Virtual Screening Docking simulations and ML-based scoring to screen large virtual libraries against a biological target. Rapidly identifies potential "hit" compounds from a vast virtual library for further investigation.

High-Throughput Screening (HTS) of this compound Library Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. apexbt.comuu.nl To fully explore the therapeutic potential of the this compound scaffold, the creation and screening of a dedicated compound library is a logical next step.

Using the principles of combinatorial chemistry, a library of derivatives can be synthesized by systematically modifying different parts of the parent molecule. researchgate.netbenthamscience.com For instance, the allyl group could be replaced with various other alkyl or aryl substituents. Similarly, the benzo moiety of the benzisoxazole ring could be functionalized with different groups (e.g., halogens, methoxy (B1213986) groups) to probe structure-activity relationships (SAR). nih.gov This library would then be screened using automated HTS assays against a panel of biological targets (e.g., kinases, proteases, receptors) to identify compounds with potent and selective activity in various disease areas. nih.govnih.gov

Table 5: Illustrative Design of a Focused HTS Library

Scaffold Position R1 (Modification of Allyl Group) R2 (Substitution on Benzene (B151609) Ring) R3 (Modification of Acetamide (B32628) Linker)
Derivative 1 Propargyl 6-Fluoro Methylamide
Derivative 2 Benzyl 5-Chloro Ethylamide
Derivative 3 Cyclopropylmethyl 6-Methoxy Phenylamide
Derivative 4 Butyl 5-Nitro Morpholinoamide
Derivative 5 (2-Hydroxy)ethyl Unsubstituted Piperidinylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.